3-Ethoxy-4-((2-methoxyethyl)amino)cyclobut-3-ene-1,2-dione
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Overview
Description
3-Ethoxy-4-((2-methoxyethyl)amino)cyclobut-3-ene-1,2-dione is an organic compound that belongs to the class of cyclobutene diones This compound is characterized by its unique structure, which includes an ethoxy group, a methoxyethylamino group, and a cyclobutene dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-4-((2-methoxyethyl)amino)cyclobut-3-ene-1,2-dione typically involves the cyclization of acyl ketene dithioacetals. This method is highly efficient and can be performed in a one-pot synthesis . The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-4-((2-methoxyethyl)amino)cyclobut-3-ene-1,2-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the cyclobutene dione core.
Substitution: The ethoxy and methoxyethylamino groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
3-Ethoxy-4-((2-methoxyethyl)amino)cyclobut-3-ene-1,2-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Ethoxy-4-((2-methoxyethyl)amino)cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets. The compound can inhibit enzymes such as glyoxylase and pyruvate dehydrogenase, affecting metabolic pathways . Its unique structure allows it to bind to active sites of these enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
3-Ethoxy-4-(methylamino)cyclobut-3-ene-1,2-dione: Similar in structure but with a methylamino group instead of a methoxyethylamino group.
3-Amino-4-(3-[2-(2-propoxy-ethoxy)-ethoxy]-propylamino)-cyclobut-3-ene-1,2-dione: Contains a more complex amino group and different alkoxy substituents.
Uniqueness
3-Ethoxy-4-((2-methoxyethyl)amino)cyclobut-3-ene-1,2-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C9H13NO4 |
---|---|
Molecular Weight |
199.20 g/mol |
IUPAC Name |
3-ethoxy-4-(2-methoxyethylamino)cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C9H13NO4/c1-3-14-9-6(7(11)8(9)12)10-4-5-13-2/h10H,3-5H2,1-2H3 |
InChI Key |
BEHXLJDLSYWZMC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=O)C1=O)NCCOC |
Origin of Product |
United States |
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